2-(3,4-Dichlorophenyl)acetyl chloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves acylation, hydrolysis, washing, distillation, and crystallization . For instance, m-dichlorobenzene and acetic anhydride undergo acylation reaction under the effects of anhydrous aluminum trichloride .Molecular Structure Analysis
The linear formula of “2-(3,4-Dichlorophenyl)acetyl chloride” is C8H5O1Cl3 .Scientific Research Applications
Synthesis of Novel Compounds : This chemical is used in synthesizing novel compounds with potential applications. For example, it has been used in the synthesis of diarylpyrazole derivatives exhibiting fungicidal activity (Zuo Ren-bin, 2007).
Organophosphorus Compounds : It plays a role in the synthesis of organophosphorus compounds, which are crucial in various industrial and pharmaceutical applications (C. Yuan, Shoujun Chen, Guohong Wang, 1991).
Friedel-Crafts Acetylation : The compound is involved in Friedel–Crafts acetylation reactions, a key process in organic chemistry for the synthesis of various aromatic ketones (S. Csihony, Hasan Mehdi, I. Horváth, 2001).
Crystal Structure Analysis : It's also used in the study of crystal structures, which is crucial for understanding the properties and potential applications of new compounds (O. Peeters, D. Jamróz, N. Blaton, C. J. Ranter, 1998).
Acylation Reactions : It's involved in acylation reactions, a fundamental process in organic synthesis (Z. Zhang, Zhong Yang, H. Wong, Juliang Zhu, N. Meanwell, J. Kadow, Tao Wang, 2002).
Photodissociation Studies : This compound is used in studies of photodissociation, which is important in understanding chemical reaction dynamics and mechanisms (S. Deshmukh, W. Hess, 1994).
Environmental Analysis : It is also used in environmental analysis, such as in the detection of chlorophenols in water and soil samples (N. Campillo, N. Aguinaga, P. Viñas, I. López-García, M. Hernández-Córdoba, 2005).
UV-Induced Degradation Studies : This chemical is involved in studies related to UV-induced degradation of herbicides, contributing to understanding environmental remediation processes (S. Kundu, A. Pal, A. Dikshit, 2005).
Green Chemistry Applications : Its role in the development of environmentally friendly chemical processes is also significant, as seen in the acylation of resorcinol with acetic acid (G. Yadav, A. V. Joshi, 2002).
Photocatalyzed Degradation Studies : The compound is used in the study of TiO2 catalyzed degradation of certain chemicals, important in environmental chemistry (M. Sturini, E. Fasani, C. Prandi, A. Albini, 1997).
Safety and Hazards
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJURHKDGQSBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374192 | |
Record name | 2-(3,4-dichlorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6831-55-6 | |
Record name | 2-(3,4-dichlorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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